1-Cyclopropyl-3-ethenylbenzene
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Overview
Description
1-Cyclopropyl-3-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-ethenylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using carbenes or carbenoid reagents. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring . Another method involves the Friedel-Crafts alkylation of benzene with cyclopropyl halides under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Brominated benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-3-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethenylbenzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can participate in ring-opening reactions, while the ethenyl group can undergo addition reactions with various electrophiles . These interactions can modulate the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the ethenyl group, resulting in different reactivity and applications.
Ethenylbenzene (Styrene): Lacks the cyclopropyl group, leading to distinct chemical properties and uses.
Uniqueness: 1-Cyclopropyl-3-ethenylbenzene is unique due to the presence of both a cyclopropyl and an ethenyl group on the benzene ring.
Properties
Molecular Formula |
C11H12 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethenylbenzene |
InChI |
InChI=1S/C11H12/c1-2-9-4-3-5-11(8-9)10-6-7-10/h2-5,8,10H,1,6-7H2 |
InChI Key |
BRZAGIIUPBIXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CC2 |
Origin of Product |
United States |
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